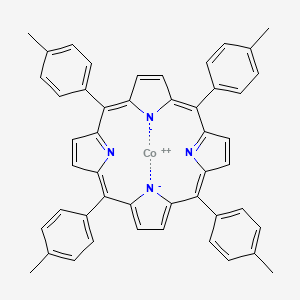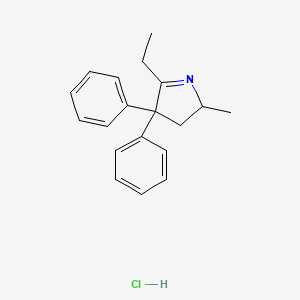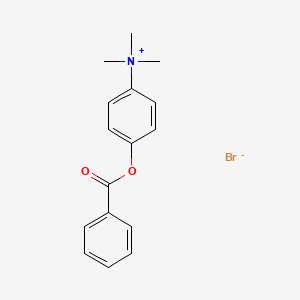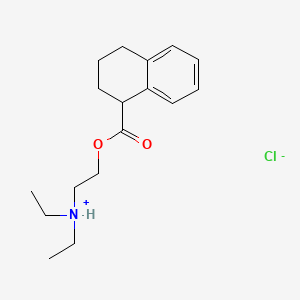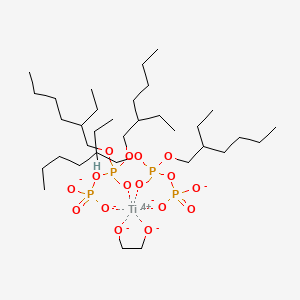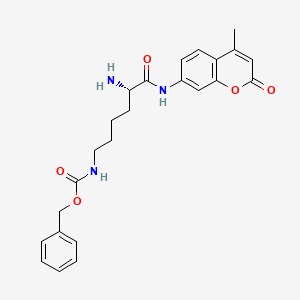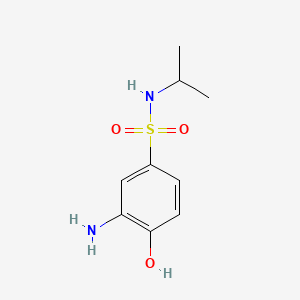
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- is a chemical compound with the molecular formula C9H14N2O3S It is a derivative of benzenesulfonamide, featuring an amino group at the 3-position, a hydroxy group at the 4-position, and an N-(1-methylethyl) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- typically involves the following steps:
Starting Material: The synthesis begins with benzenesulfonamide as the starting material.
Amination: Introduction of the amino group at the 3-position can be achieved through nitration followed by reduction.
Hydroxylation: The hydroxy group at the 4-position can be introduced via electrophilic aromatic substitution.
N-Alkylation: The N-(1-methylethyl) substituent is introduced through alkylation using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase IX, which is overexpressed in certain cancers.
Biology: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms.
Industry: It can be used as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells and is overexpressed in hypoxic tumor cells. By inhibiting CA IX, the compound can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: The parent compound without the amino and hydroxy substitutions.
4-Amino-3-hydroxybenzenesulfonamide: Similar structure but lacks the N-(1-methylethyl) substituent.
3-Amino-4-hydroxybenzenesulfonamide: Similar structure but lacks the N-(1-methylethyl) substituent.
Uniqueness
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- is unique due to the presence of both amino and hydroxy groups, as well as the N-(1-methylethyl) substituent. These functional groups contribute to its specific chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
Eigenschaften
CAS-Nummer |
80-19-3 |
|---|---|
Molekularformel |
C9H14N2O3S |
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
3-amino-4-hydroxy-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-6(2)11-15(13,14)7-3-4-9(12)8(10)5-7/h3-6,11-12H,10H2,1-2H3 |
InChI-Schlüssel |
FTKHOHJWUYHTPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
